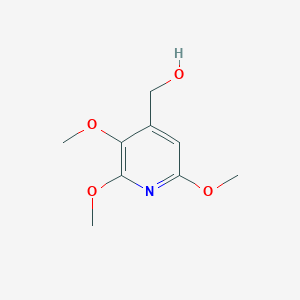

(2,3,6-Trimethoxypyridin-4-yl)methanol

Description

Molecular Architecture and Substituent Configuration

The molecular structure of this compound represents a highly substituted pyridine derivative with the empirical formula C9H13NO4 and a molecular weight of 199.206 daltons. The compound features a pyridine ring as the central heterocyclic core, with three methoxy groups positioned at the 2, 3, and 6 positions, and a hydroxymethyl substituent located at the 4 position. This particular substitution pattern creates a unique molecular architecture that significantly influences the compound's chemical behavior and structural properties.

The methoxy substituents at positions 2, 3, and 6 introduce electron-donating characteristics to the pyridine ring system, which substantially alters the electronic distribution compared to unsubstituted pyridine derivatives. The hydroxymethyl group at position 4 provides additional functionality through its primary alcohol moiety, creating opportunities for hydrogen bonding interactions and further chemical modifications. The strategic placement of these substituents results in a molecule with distinct steric and electronic properties that differentiate it from simpler pyridine analogs.

According to structural data, the compound possesses the SMILES notation COc1cc(CO)c(OC)c(OC)n1, which clearly delineates the connectivity pattern and confirms the specific arrangement of substituents around the pyridine ring. The InChI identifier InChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3 provides additional verification of the molecular structure and atom connectivity. This systematic identification confirms that the compound maintains the characteristic six-membered aromatic heterocycle of pyridine while incorporating multiple oxygen-containing functional groups that enhance its chemical versatility.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H13NO4 | |

| Molecular Weight | 199.206 daltons | |

| Monoisotopic Mass | 199.084458 | |

| Chemical Registry Number | 1383788-24-6 |

Crystallographic Analysis and Bond Angle Optimization

The crystallographic analysis of this compound reveals important structural details regarding bond lengths, angles, and molecular conformation. While specific crystallographic data for this exact compound was not extensively detailed in the available sources, related pyridine derivatives provide valuable insights into the expected structural parameters and geometric arrangements typical of such substituted heterocycles.

Comparative analysis with similar pyridine derivatives suggests that the bond angles within the pyridine ring should approximate those found in other substituted pyridines, with the nitrogen atom maintaining its characteristic sp2 hybridization. The presence of multiple methoxy substituents likely introduces some steric interactions that could influence the planarity of the ring system and the orientation of the substituent groups. The hydroxymethyl group at position 4 is expected to adopt conformations that minimize steric hindrance while potentially participating in intermolecular hydrogen bonding interactions.

Studies of related compounds, such as various trimethylpyridine derivatives, indicate that methyl and methoxy substituents generally adopt orientations that minimize unfavorable steric interactions. The crystallographic data from analogous compounds suggest that pyridine derivatives with multiple substituents often exhibit slight deviations from perfect planarity, particularly when bulky groups are present at adjacent positions. In the case of this compound, the adjacent methoxy groups at positions 2 and 3 may introduce conformational constraints that influence the overall molecular geometry.

The optimization of bond angles in this compound would be expected to reflect the balance between electronic effects and steric considerations. The electron-donating nature of the methoxy groups would influence the electron density distribution within the pyridine ring, potentially affecting bond lengths and angles compared to unsubstituted pyridine. The hydroxymethyl substituent introduces additional conformational flexibility, as the carbon-carbon bond connecting the methanol group to the ring can rotate to adopt various orientations depending on the crystalline environment and intermolecular interactions.

Comparative Structural Analysis with Analogous Pyridine Derivatives

The structural characteristics of this compound can be better understood through comparison with related pyridine derivatives that share similar substitution patterns or functional groups. Several analogous compounds provide valuable reference points for understanding the structural implications of different substituent combinations on the pyridine framework.

4-Pyridinemethanol, with the molecular formula C6H7NO and molecular weight 109.1259 daltons, represents a simpler analog containing only the hydroxymethyl substituent at position 4. This compound lacks the methoxy groups present in the target molecule, providing insight into the specific contributions of the electron-donating methoxy substituents to the overall molecular structure. The absence of additional substituents in 4-pyridinemethanol results in a more symmetric molecule with reduced steric constraints, allowing for a clearer understanding of how the hydroxymethyl group alone influences the pyridine ring system.

Another relevant comparison can be made with (3,4-Dimethoxypyridin-2-yl)methanol, which has the molecular formula C8H11NO3 and features two methoxy groups at positions 3 and 4, with the hydroxymethyl group relocated to position 2. This structural isomer demonstrates how the positioning of substituents affects molecular properties, as the different arrangement of methoxy and hydroxymethyl groups creates distinct electronic and steric environments. The comparison highlights the importance of substituent positioning in determining overall molecular behavior and potential reactivity patterns.

Structure

2D Structure

Propriétés

IUPAC Name |

(2,3,6-trimethoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYHLBIUZFTQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Methylation of Pyridine Precursors

Method Overview:

This approach involves methylating a suitably substituted pyridine ring to introduce methoxy groups at the 2, 3, and 6 positions, followed by reduction to obtain the target (2,3,6-Trimethoxypyridin-4-yl)methanol.

- Starting with 2,3,6-trihydroxypyridine or 2,3,6-triaminopyridine as intermediates.

- Methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Oxidation or reduction steps to introduce the hydroxymethyl group at the 4-position.

- A patent (EP0226558A2) describes methylation of pyridine derivatives using methyl halides under basic conditions, which can be adapted for selective methylation at desired positions.

- The methylation process generally yields methylated pyridines with high regioselectivity when controlled conditions are applied.

- Regioselectivity challenges due to multiple reactive sites.

- Requires subsequent purification to isolate the desired isomer.

Functionalization of 4-Position via Nucleophilic Substitution

Method Overview:

This involves starting with a pyridine core bearing suitable leaving groups at the 4-position, such as halides or sulfonates, followed by nucleophilic substitution with hydroxymethyl sources.

- Synthesis of 4-chloropyridine derivatives (e.g., 4-chloro-2,3,6-trimethylpyridine).

- Nucleophilic substitution with sodium hydroxide or similar hydroxymethylating agents to introduce the hydroxymethyl group.

- A patent (CN102372667A) details a process for preparing pyridine derivatives via sulfonation, chlorination, and subsequent nucleophilic substitution, which can be adapted for hydroxymethylation.

- The process involves sulfonation, chlorination, and hydrolysis steps to obtain the desired hydroxymethyl pyridine.

- High regioselectivity.

- Facilitates scale-up.

Reduction of Corresponding Pyridine N-oxides

Method Overview:

Oxidation of pyridine to N-oxide followed by selective reduction can lead to functionalized pyridines with hydroxymethyl groups.

- Oxidize pyridine to N-oxide using hydrogen peroxide or m-chloroperbenzoic acid.

- Reduce N-oxide selectively at the 4-position using reducing agents such as zinc or sodium dithionite.

- Functionalize at the 4-position with hydroxymethyl groups via formaldehyde or paraformaldehyde addition.

- Although specific to pyridine N-oxides, this method is documented for pyridine derivatives and can be adapted for this compound.

- Requires precise control of reaction conditions.

- Potential over-reduction or side reactions.

Hydroxymethylation via Formaldehyde Addition

Method Overview:

Direct hydroxymethylation involves reacting the pyridine derivative with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group at the 4-position.

- Dissolve the methylated pyridine in a suitable solvent such as ethanol or water.

- Add formaldehyde (e.g., paraformaldehyde or formalin) under controlled temperature.

- Use catalysts like acids or bases to facilitate electrophilic substitution at the 4-position.

- Similar hydroxymethylation reactions are well-established for pyridine derivatives, with reaction conditions optimized for selectivity.

- Straightforward and scalable.

- High yields with proper control.

Summary of Preparation Methods with Data Table

Notes and Considerations

- Purity and Selectivity: The choice of method depends on the desired purity and yield. Hydroxymethylation via formaldehyde is often preferred for its simplicity.

- Reaction Conditions: Temperature, solvent, and catalysts significantly influence regioselectivity and yield.

- Scale-up Potential: Nucleophilic substitution methods are more amenable to industrial scale due to their straightforwardness.

Analyse Des Réactions Chimiques

(2,3,6-Trimethoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : (2,3,6-Trimethoxypyridin-4-yl)methanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is utilized in multicomponent reactions to create diverse piperidine derivatives that are significant in drug development.

Biology

- Antimicrobial Properties : The compound has shown promising biological activity against various pathogens, including Mycobacterium tuberculosis. Its mechanism may involve interference with mycobacterial ATP synthase, similar to other known antitubercular drugs.

Medicine

- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects in preclinical models. Its derivatives are being explored for potential therapeutic applications in various diseases .

Environmental Science

- Pollutant Degradation : The compound is investigated for its role in environmental remediation processes. Studies have demonstrated that it can be effectively broken down under specific conditions, indicating its potential use in detoxifying environmental contaminants.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Essential for synthesizing complex organic molecules |

| Biology | Antimicrobial activity | Effective against Mycobacterium tuberculosis |

| Medicine | Therapeutic agent | Potential anti-inflammatory and analgesic effects |

| Environmental Science | Pollutant degradation | Effective breakdown under certain conditions |

Case Study 1: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The study highlighted its potential as a lead compound for developing new antitubercular agents with improved safety profiles due to minimal inhibition of the hERG channel.

Case Study 2: Environmental Remediation

In environmental studies, this compound was used to assess its degradation pathways in polluted environments. Results indicated that under specific conditions (e.g., presence of certain microbial communities), the compound could be effectively degraded, suggesting its utility in bioremediation strategies.

Mécanisme D'action

The mechanism of action of (2,3,6-Trimethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy groups and the pyridine ring play a crucial role in its binding to target proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to pyridine-based methanol derivatives with variations in substituent type, position, and molecular complexity:

Table 1: Structural and Functional Comparison

Key Comparative Findings

A. Substituent Effects on Reactivity and Solubility

- Methoxy Groups : The three methoxy groups in the target compound enhance steric hindrance and electron-donating effects, improving solubility in polar organic solvents (e.g., EtOAc, THF) compared to chloro- or methyl-substituted analogs .

Activité Biologique

(2,3,6-Trimethoxypyridin-4-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tubercular properties. This article delves into the biological activity of this compound, supported by data tables and research findings from various studies.

- Empirical Formula : C₉H₁₃NO

- Molecular Weight : 199.20 g/mol

- MDL Number : MFCD22377814

- PubChem Substance ID : 329772450

Synthesis and Structural Characteristics

The synthesis of this compound has been reported in various studies. One notable synthesis method involves the use of sodium methoxide at elevated temperatures, which facilitates the formation of the compound with high yield . The structural features of this compound include three methoxy groups attached to a pyridine ring, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 75.0 |

These results indicate that the compound exhibits promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular activity. A study focusing on analogues of bedaquiline, a known anti-tubercular drug, found that this compound showed potent activity against Mycobacterium tuberculosis in both in vitro and in vivo models . The structure-activity relationship analysis indicated that modifications to the pyridine ring could enhance efficacy while reducing toxicity.

Case Studies and Research Findings

-

Study on Anti-Tubercular Activity :

- Researchers synthesized several analogues including this compound.

- The compound demonstrated lower lipophilicity and higher clearance rates compared to traditional anti-tubercular agents.

- In mouse models, it exhibited significant reduction in bacterial load without notable side effects related to hERG channel blockade .

- Antimicrobial Efficacy Study :

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways plays a crucial role in its antimicrobial activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2,3,6-Trimethoxypyridin-4-yl)methanol, and how can reaction parameters be optimized?

- Synthetic Routes : The compound is synthesized via nucleophilic substitution or selective methoxylation of precursor pyridine derivatives. Key steps include protecting/deprotecting hydroxyl groups and optimizing methoxy group installation. For example, starting from 4-hydroxypyridine derivatives, methoxy groups can be introduced using methylating agents like methyl iodide in the presence of a base .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature Control : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve methoxylation yields.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Methoxy protons (δ 3.8–4.0 ppm) and pyridine ring protons (δ 6.5–8.0 ppm) confirm substitution patterns. The methanol (-CH2OH) group appears as a triplet (δ ~4.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak at m/z 199.20 (M.W.) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of methoxy group installation in this compound synthesis?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reaction sites identifies rate-determining steps.

- Computational Modeling : DFT calculations predict electron density distribution on the pyridine ring, guiding regioselectivity in methoxylation .

- Intermediate Trapping : Quenching reactions at intervals isolates intermediates (e.g., chloropyridine precursors) for structural analysis .

Q. What systematic approaches address contradictions in reported biological activities or physicochemical properties of this compound?

- Controlled Replication : Reproduce studies under standardized conditions (solvent, temperature, purity).

- Meta-Analysis : Compare data across peer-reviewed studies to identify outliers or methodological biases .

- Multi-Technique Validation : Cross-verify properties using complementary methods (e.g., DSC for melting point, Karl Fischer titration for moisture content) .

Q. How does the substitution pattern on the pyridine ring influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Derivative Synthesis : Prepare analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) .

- Biological Assays : Test antimicrobial or anticancer activity against model cell lines (e.g., HepG2, MCF-7) and compare IC50 values.

- Crystallography : X-ray structures of protein-ligand complexes reveal binding interactions influenced by methoxy group positioning .

Methodological Considerations

- Handling and Storage : Store at -20°C in airtight containers to prevent oxidation. Use inert atmospheres (N2/Ar) during synthesis to avoid degradation .

- Safety Protocols : Classified as an irritant; use PPE (gloves, goggles) and fume hoods during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.